Cas no 2248411-63-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate structure
2248411-63-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate
CAS番号:2248411-63-2
MF:C15H14N2O5
メガワット:302.282063961029
CID:6602731
PubChem ID:165729138

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate
    • EN300-6514638
    • 2248411-63-2
    • インチ: 1S/C15H14N2O5/c1-16-7-6-9(13(16)19)8-12(18)22-17-14(20)10-4-2-3-5-11(10)15(17)21/h2-5,9H,6-8H2,1H3
    • InChIKey: ROZHOPGQIPAMCT-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(CC(=O)ON2C(C3C=CC=CC=3C2=O)=O)CCN1C

計算された属性

  • せいみつぶんしりょう: 302.09027155g/mol
  • どういたいしつりょう: 302.09027155g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 508
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 84Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6514638-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate
2248411-63-2 95.0%
0.5g
$1180.0 2025-03-14
Enamine
EN300-6514638-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate
2248411-63-2 95.0%
0.25g
$1131.0 2025-03-14
Enamine
EN300-6514638-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate
2248411-63-2 95.0%
10.0g
$5283.0 2025-03-14
Enamine
EN300-6514638-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate
2248411-63-2 95.0%
2.5g
$2408.0 2025-03-14
Enamine
EN300-6514638-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate
2248411-63-2 95.0%
0.05g
$1032.0 2025-03-14
Enamine
EN300-6514638-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate
2248411-63-2 95.0%
5.0g
$3562.0 2025-03-14
Enamine
EN300-6514638-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate
2248411-63-2 95.0%
0.1g
$1081.0 2025-03-14
Enamine
EN300-6514638-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate
2248411-63-2 95.0%
1.0g
$1229.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetateに関する追加情報

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate: A Comprehensive Overview

The compound with CAS No. 2248411-63-2, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of isoindole derivatives, which have been extensively studied for their unique structural properties and bioactivity. The molecule's structure is characterized by a fused bicyclic system, incorporating both isoindole and pyrrolidine moieties, making it a prime candidate for further exploration in drug discovery and material science.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving strategic protection and deprotection strategies. The synthesis begins with the preparation of the isoindole core, followed by the introduction of the acetate group and subsequent functionalization to incorporate the pyrrolidine moiety. The isoindole framework is particularly valuable due to its aromaticity and ability to participate in various supramolecular interactions, which are critical for molecular recognition in biological systems.

One of the most promising applications of 1,3-dioxo-2,3-dihydro-1H-isoindol derivatives lies in their potential as scaffolds for drug development. Recent studies have demonstrated that these compounds exhibit modulatory effects on key biological targets, including enzymes and receptors implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. For instance, researchers have reported that certain isoindole derivatives can inhibit acetylcholinesterase (AChE), an enzyme whose overactivity is associated with cognitive decline in Alzheimer's patients. This suggests that 1,3-dioxo derivatives could serve as lead compounds for developing novel therapeutic agents.

In addition to their pharmacological applications, these compounds are also being explored for their role in material science. The rigid and planar structure of the isoindole moiety makes it an attractive component for designing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent research has highlighted the potential of isoindole-based materials to exhibit desirable electronic properties, including high charge carrier mobility and stability under ambient conditions. These attributes make them suitable candidates for next-generation electronic devices.

The pyrrolidine component of this compound further enhances its versatility by introducing additional functional groups that can be exploited for various purposes. For example, the methyl group attached to the pyrrolidine ring can be modified to introduce different substituents, thereby tuning the compound's physical and chemical properties. This modular approach allows chemists to design derivatives with tailored activities for specific applications.

From a structural perspective, the acetate group plays a crucial role in stabilizing the molecule's conformation by forming hydrogen bonds within the crystal lattice. This property not only influences the compound's solubility but also affects its bioavailability when used as a drug candidate. Recent crystallographic studies have provided insights into the packing arrangements of this compound, shedding light on its crystalline behavior and potential for solid-state formulations.

In terms of environmental impact, this compound has been shown to exhibit low toxicity profiles in preliminary assays, making it a safer alternative compared to other synthetic chemicals. Its degradation pathways under aerobic conditions have also been investigated, revealing that it undergoes rapid mineralization under simulated environmental conditions. These findings underscore its potential as an eco-friendly chemical intermediate in industrial processes.

Looking ahead, ongoing research is focused on optimizing the synthesis of 1-methylpyrrolidine derivatives to enhance their scalability and cost-effectiveness. Innovations in catalytic methods and green chemistry are expected to play pivotal roles in achieving these goals. Furthermore, collaborative efforts between academia and industry are being undertaken to explore large-scale applications of this compound in pharmaceutical manufacturing and advanced materials development.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol derivatives represent a fascinating class of compounds with diverse applications across multiple disciplines. Their unique structural features and versatile functional groups make them invaluable tools for addressing pressing challenges in medicine and technology. As research continues to uncover new insights into their properties and functionalities, this compound is poised to make significant contributions to scientific progress.

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